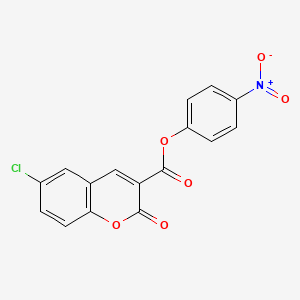
2-(ethylthio)-6-iodo-3-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-6-iodo-3-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EIQ, and it belongs to the quinazolinone family of compounds. EIQ is a yellowish powder that is soluble in organic solvents such as chloroform and ethanol.
Applications De Recherche Scientifique
EIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EIQ has been investigated for its anti-cancer properties. Studies have shown that EIQ inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. EIQ has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of EIQ is not fully understood. However, studies have suggested that EIQ inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, EIQ disrupts the signaling pathways that are essential for cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
EIQ has been found to have several biochemical and physiological effects. Studies have shown that EIQ inhibits the activity of various enzymes, including protein kinases, which play a crucial role in cell signaling pathways. EIQ has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, EIQ has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EIQ in lab experiments is its high selectivity towards protein kinases. EIQ has been found to selectively inhibit the activity of certain protein kinases, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using EIQ in lab experiments is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research on EIQ. One of the areas of interest is the development of EIQ-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to understand the mechanism of action of EIQ and its selectivity towards protein kinases. Additionally, the synthesis of EIQ analogs with improved solubility and selectivity towards specific protein kinases could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion
In conclusion, EIQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of EIQ involves the reaction of 2-aminobenzamide with ethyl iodide and potassium ethyl xanthate. EIQ has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. EIQ has been found to inhibit the activity of protein kinases, induce cell cycle arrest and apoptosis, and have anti-inflammatory properties. Moreover, EIQ has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of EIQ involves the reaction of 2-aminobenzamide with ethyl iodide and potassium ethyl xanthate. This reaction leads to the formation of 2-(ethylthio)-6-iodo-3-methylquinazolin-4(3H)-one, which is then treated with sodium hydride and iodine to yield EIQ. The overall yield of this synthesis method is approximately 50%.
Propriétés
IUPAC Name |
2-ethylsulfanyl-6-iodo-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2OS/c1-3-16-11-13-9-5-4-7(12)6-8(9)10(15)14(11)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFOAQILZOPLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)


![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)



![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)